molecular formula C16H20N2O3S B4330605 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline

8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline

Cat. No. B4330605
M. Wt: 320.4 g/mol
InChI Key: CIRRPHZZHMRWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline, also known as MSQ, is a quinoline derivative that has been widely studied for its potential applications in scientific research. MSQ has been found to exhibit a variety of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.

Scientific Research Applications

8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been extensively studied for its potential applications in scientific research. One of the main uses of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline is as a fluorescent probe for the detection of zinc ions in biological systems. 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been found to exhibit high selectivity and sensitivity for zinc ions, making it a valuable tool for investigating zinc signaling pathways in cells. In addition, 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been used to study the role of zinc in neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in cancer.

Mechanism of Action

The mechanism of action of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline involves the binding of zinc ions to the sulfonyl group in the molecule. This results in a conformational change that leads to the activation of the fluorescent properties of the molecule. The binding of zinc ions to 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been found to be reversible, allowing for the detection of changes in zinc ion concentrations in real-time.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe for zinc ions, 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been found to exhibit a variety of biochemical and physiological effects. 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in a variety of cellular processes including cell proliferation and differentiation. 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has also been found to inhibit the growth of cancer cells in vitro, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline in lab experiments is its high selectivity and sensitivity for zinc ions. This allows for the detection of changes in zinc ion concentrations in real-time, making it a valuable tool for investigating zinc signaling pathways in cells. However, one limitation of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline is its potential toxicity at high concentrations. Careful consideration must be given to the concentration of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline used in experiments to avoid any potential adverse effects.

Future Directions

There are many potential future directions for the use of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline in scientific research. One area of interest is the development of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline-based probes for other metal ions, such as copper and iron. Another potential direction is the use of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline in live-cell imaging to investigate zinc signaling in real-time. Additionally, the development of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline-based anti-cancer agents is an area of active research. Overall, the unique properties of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline make it a valuable tool for investigating a variety of cellular processes, and further research is needed to fully realize its potential.

properties

IUPAC Name

8-methoxy-5-(4-methylpiperidin-1-yl)sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-12-7-10-18(11-8-12)22(19,20)15-6-5-14(21-2)16-13(15)4-3-9-17-16/h3-6,9,12H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRRPHZZHMRWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.